molecular formula C9H10BrNO B3314506 2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene CAS No. 951886-76-3

2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene

Cat. No. B3314506
CAS RN: 951886-76-3
M. Wt: 228.09 g/mol
InChI Key: TWMCQKGYESCJOH-UHFFFAOYSA-N
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Description

2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene, also known as 2-Br-3-(6-OMe-2-pyr)-1-propene, is a compound of interest in the field of organic chemistry. It is a colorless liquid that is used in the synthesis of other organic compounds. Due to its versatility, it has been studied extensively and has been used in a variety of scientific applications.

Scientific Research Applications

2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene(6-OMe-2-pyr)-1-propene has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of catalysts, polymers, and other materials. In addition, it has been used in the synthesis of new molecules, such as inhibitors of the enzyme acetylcholinesterase.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit inhibitory activity against bcl-2 (b cell lymphoma 2) protein .

Mode of Action

Related compounds have been found to possess potent inhibitory activity against monoamine oxidase and acetylcholinesterase . This suggests that 2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene might interact with its targets in a similar manner, leading to changes in the activity of these enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene(6-OMe-2-pyr)-1-propene in lab experiments include its ease of synthesis, its availability, and its low cost. Additionally, it is relatively safe to handle and has no known toxic effects.
The main limitation of using this compound(6-OMe-2-pyr)-1-propene in lab experiments is its limited solubility in water. Additionally, it is volatile and can be difficult to handle in the lab.

Future Directions

The future directions for research on 2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene(6-OMe-2-pyr)-1-propene include further elucidation of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new molecules. Additionally, further research could be done to explore the potential of this compound(6-OMe-2-pyr)-1-propene as a drug or therapeutic agent. Finally, research could be done to explore the potential of this compound(6-OMe-2-pyr)-1-propene as a catalyst in a variety of reactions.

properties

IUPAC Name

2-(2-bromoprop-2-enyl)-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(10)6-8-4-3-5-9(11-8)12-2/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMCQKGYESCJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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